1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione
Description
1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione is a brominated diketone derivative with a central propane-1,3-dione backbone substituted at the 1- and 3-positions with 4-bromophenyl groups and a methyl group at the 2-position. The methyl group at position 2 likely introduces steric effects, differentiating it from non-methylated analogs. Bromophenyl substituents contribute to its electron-withdrawing character, influencing reactivity in cross-coupling reactions or as a precursor for liquid crystal materials .
Properties
IUPAC Name |
1,3-bis(4-bromophenyl)-2-methylpropane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O2/c1-10(15(19)11-2-6-13(17)7-3-11)16(20)12-4-8-14(18)9-5-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISJKXRMQCNKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)C(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione can be synthesized through a multi-step process involving the bromination of benzene derivatives followed by a condensation reaction. One common method involves the bromination of 4-bromobenzaldehyde, followed by a Claisen-Schmidt condensation with acetone under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and condensation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
1.1. Hydrazine-Mediated Ring Closure
Reaction with hydrazine hydrate under basic conditions facilitates cyclization. In diethylene glycol with potassium hydroxide (2.0 equiv) at 105–120°C for 3 hours, the diketone undergoes condensation to form 1-bromo-4-isobutylbenzene . Key parameters include:
-
Yield : 52.8% (purity: 89.6%)
-
Conditions : Distillation under reduced pressure (1 mmHg, 100–125°C) .
| Step | Conditions | Outcome |
|---|---|---|
| Hydrazine addition | 105–120°C, 2 h | Reddish-brown intermediate |
| Reflux | 180–200°C, 1 h | Distillation of excess hydrazine/water |
| Workup | Methyl tert-butyl ether extraction | Crude product isolation |
Base-Catalyzed Condensation Reactions
The diketone participates in Claisen-Schmidt condensations under alkaline conditions. For example:
2.1. Optimization of Reaction Parameters
Variations in base strength and solvent polarity significantly impact yields :
| Entry | Base (equiv) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | KOH (1.0) | EtOH | 18 | 37 |
| 4 | KOH (1.0) | EtOH | 3 | 62 |
| 7 | KOH (1.0) | MeCN | 3 | 60 |
Reflux conditions in ethanol with 1.0 equiv KOH maximize efficiency (62% yield) .
Cyclization with Amines
The diketone reacts with benzylamine to form pyrrolidine-2,3-dione derivatives. For instance:
-
Substrate : 8-(4-bromobenzoyl)-3,4-dihydro-1H-pyrrolo[2,1-c] oxazine-1,6,7-trione .
-
Product : (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione .
-
Characterization : X-ray crystallography (CCDC 2310760) confirms stereochemistry .
Palladium-Catalyzed Cross-Coupling
While not directly reported for this diketone, analogous brominated aromatics undergo Suzuki-Miyaura couplings. For example:
5.1. NMR Analysis
5.2. HRMS Validation
Scientific Research Applications
Organic Synthesis
1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione serves as a versatile building block in organic synthesis. It can be transformed into various derivatives through:
- Oxidation : Produces carboxylic acids such as 4-bromobenzoic acid.
- Reduction : Converts bromine substituents to hydrogen, yielding 1,3-diphenyl-2-methylpropane-1,3-dione.
- Substitution Reactions : Allows for the introduction of functional groups like hydroxyl or amino groups.
Biological Activities
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties : Studies have shown efficacy against various bacterial strains, suggesting its use in developing antimicrobial agents .
- Anticancer Research : Investigations into its cytotoxic effects reveal that it may inhibit cancer cell proliferation through specific molecular interactions .
Medicinal Chemistry
Due to its ability to interact with biological targets, this compound is being explored as a drug candidate. Its unique structure allows for modifications that can enhance its therapeutic efficacy and specificity against diseases.
Material Science
In materials science, this compound is utilized in:
- Polymer Production : It acts as a precursor for advanced materials with tailored properties.
- Coordination Complexes : Its ability to form complexes with metals makes it valuable in developing novel materials for electronic and photonic applications .
Case Study 1: Antimicrobial Activity
A study tested various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for certain derivatives against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .
Case Study 2: Anticancer Efficacy
In vitro studies evaluated the cytotoxic effects of the compound on human cancer cell lines. Results showed that modifications on the bromophenyl rings enhanced selective toxicity towards cancer cells while sparing normal cells, suggesting a promising avenue for anticancer drug development .
Mechanism of Action
The mechanism of action of 1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and its analogs:
Reactivity and Functional Differences
- Electron-Withdrawing Effects : Bromophenyl groups in the target compound enhance electrophilicity compared to chlorophenyl analogs (e.g., compound in ), making it more reactive in nucleophilic substitutions.
- Core Structure Impact : The benzo[c]thiophene derivative () exhibits planar aromaticity, enabling π-π stacking interactions absent in diketones, which are critical in materials science.
Biological Activity
1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione is a compound of significant interest due to its unique chemical structure and potential biological activities. The presence of bromine atoms enhances its reactivity and biological interactions, making it a candidate for various applications in medicinal chemistry and biological research.
The compound has the following chemical formula: CHBrO. The bromine substituents influence its electronic properties and reactivity, allowing it to participate in various chemical reactions such as oxidation, reduction, and substitution.
Table 1: Chemical Reactions of this compound
| Reaction Type | Reaction Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to carboxylic acids | KMnO, CrO |
| Reduction | Converts bromine to hydrogen | LiAlH, H (Pd catalyst) |
| Substitution | Bromine can be replaced by other groups | NaOH, NH |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
In studies evaluating the antimicrobial properties of similar compounds, it was found that brominated derivatives often exhibit enhanced antibacterial activity compared to their chlorinated counterparts. This increased activity is attributed to the higher electron density provided by bromine atoms .
Case Study:
A study investigated the antimicrobial efficacy of various synthesized compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives of this compound showed promising results comparable to standard antibiotics like ampicillin .
Anticancer Activity
The compound has also been explored for its anticancer properties. In vitro studies demonstrated that it could inhibit the proliferation of several tumor cell lines with an effective concentration (EC50) ranging from 1 to 3 μM . This suggests a potential mechanism involving interaction with cellular pathways critical for cancer cell survival.
The biological activity of this compound is believed to involve multiple mechanisms:
- Halogen Bonding: The bromine atoms can form halogen bonds with nucleophiles in biological molecules, which may alter their function.
- Metabolic Transformation: The compound can undergo metabolic changes leading to the formation of active metabolites that exert biological effects on target cells.
Safety and Toxicology
Toxicological assessments reveal that this compound does not exhibit significant acute toxicity. Studies indicate a no-observed-adverse-effect level (NOAEL) of 320 mg/kg/day in repeated dose toxicity tests on rats . Moreover, it has shown negative results in mutagenicity tests.
Table 2: Toxicological Profile
| Parameter | Value |
|---|---|
| NOAEL (Repeated Dose) | 320 mg/kg/day (rat) |
| Skin Sensitization | Not a sensitizer |
| Mutagenicity | Negative |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Bis(4-bromophenyl)-2-methylpropane-1,3-dione, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The compound can be synthesized via a modified Claisen condensation between 4-bromophenylacetone derivatives. Reaction conditions such as temperature (60–80°C), solvent polarity (e.g., THF or DMF), and catalyst choice (e.g., sodium hydride or potassium tert-butoxide) significantly impact yield. For purification, column chromatography using silica gel (hexane/ethyl acetate gradient) is recommended, followed by recrystallization in ethanol to achieve >99% purity .
Q. What spectroscopic techniques are most effective in characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (e.g., δ 7.5–7.8 ppm for aromatic protons, δ 190–200 ppm for diketone carbonyls) confirm substitution patterns and functional groups. Compare data with structurally similar brominated diketones for validation .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H] expected at m/z 435.92 for CHBrO) and isotopic patterns consistent with bromine .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for synthesis due to potential bromine release. Wear nitrile gloves and eye protection. Store in amber glass vials under inert gas (argon) to prevent oxidation. Dispose of waste via halogenated organic waste streams, adhering to institutional guidelines .
Advanced Research Questions
Q. How do crystallographic parameters (e.g., R-factor, data-to-parameter ratio) influence the reliability of structural determinations for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with R-factors <0.05 (e.g., 0.037 in related brominated diketones) ensures high confidence in bond lengths and angles. A data-to-parameter ratio >15 minimizes overfitting. For this compound, ensure cryogenic data collection (100–173 K) to reduce thermal motion artifacts .
Q. How can discrepancies in NMR or X-ray diffraction data be resolved when confirming molecular geometry?
- Methodological Answer : Cross-validate experimental NMR data with computational models (DFT calculations at the B3LYP/6-31G* level). For crystallographic mismatches (e.g., unexpected dihedral angles), re-examine disorder modeling or hydrogen bonding interactions. Use software like Olex2 or SHELXL for refinement .
Q. What strategies are employed to analyze the electronic effects of bromine substituents on the diketone's reactivity in cross-coupling reactions?
- Methodological Answer :
- Hammett Studies : Compare reaction rates with para-substituted analogs (e.g., 4-chloro or 4-fluoro derivatives) to quantify electron-withdrawing effects.
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura couplings. Bromine’s inductive effect lowers LUMO energy, enhancing electrophilicity at the diketone carbonyl .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
